3-Ethylisoxazole-4-carboxylic acid

Description

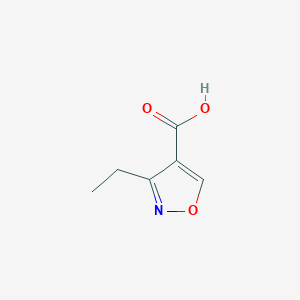

3-Ethylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with an ethyl group at position 3 and a carboxylic acid group at position 4. The isoxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. This compound is of significant interest in medicinal chemistry due to the versatility of the carboxylic acid group for derivatization and salt formation, enhancing bioavailability in pharmaceutical applications . Its CAS number is 639523-12-9, and it is typically available at 95% purity .

Properties

IUPAC Name |

3-ethyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-10-7-5/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXJFENAVVNMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639523-12-9 | |

| Record name | 3-ethyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

3-Ethylisoxazole-4-carboxylic acid is primarily utilized in the development of biologically active compounds. Research has shown that derivatives of this compound exhibit various pharmacological activities:

- Immunosuppressive Properties : Certain derivatives have demonstrated stronger immunosuppressive effects than traditional drugs like cyclosporine A. For instance, di- and tri-substituted phenylamides of this compound have shown significant inhibition of humoral immune responses .

- Anti-proliferative Effects : Compounds derived from this compound have been tested for anti-cancer properties. In vitro studies indicated that these derivatives can inhibit the proliferation of cancer cells, making them potential candidates for cancer therapy .

Biological Studies

The compound is also employed in biological studies to investigate enzyme inhibitors and receptor agonists. It has been shown to affect cell signaling pathways significantly, impacting processes such as apoptosis and inflammation.

For example, one study highlighted the mechanism by which a specific derivative (MM3) induced apoptosis in Jurkat cells through the activation of caspases and NF-κB signaling pathways . This makes it a valuable tool for understanding cellular responses to stimuli and developing therapeutic agents targeting these pathways.

Material Science

In addition to its biological applications, this compound is used in synthesizing specialty chemicals with unique properties. Its derivatives are explored for their potential in creating novel materials with specific functionalities, such as improved thermal stability or enhanced electronic properties.

Case Study 1: Immunosuppressive Activity

A series of phenylamide derivatives of this compound were synthesized and tested for their immunosuppressive effects. The results showed that some compounds exhibited stronger activity than cyclosporine A, indicating their potential as alternative immunosuppressants .

Case Study 2: Anti-Cancer Evaluation

Researchers evaluated the anti-cancer properties of various derivatives against lung cancer cell lines. Compounds derived from this compound displayed significant inhibitory effects on cell proliferation, suggesting their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 3-Ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and available data for 3-ethylisoxazole-4-carboxylic acid and its analogs:

Key Comparative Insights

Substituent Effects: Ethyl vs. Amino Group: The 5-amino substituent in 5-amino-3-methylisoxazole-4-carboxylic acid introduces hydrogen-bonding capability, improving aqueous solubility and making it suitable for peptide coupling reactions .

Ring System Variations :

- Isoxazole vs. Oxazole : The oxazole analog (2-ethyl-1,3-oxazole-4-carboxylic acid) differs in the position of the heteroatoms (O and N), leading to distinct electronic properties that may influence reactivity and target binding .

Aromatic and Halogenated Derivatives :

- Chlorophenyl/Fluorophenyl Groups : Compounds like 3-(3-chlorophenyl)-5-ethylisoxazole-4-carboxylic acid and 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid exhibit enhanced steric and electronic effects, respectively. The chloro group increases molecular weight and lipophilicity, while fluorine’s electronegativity may modulate the acidity of the carboxylic acid .

Ester vs. Carboxylic Acid :

- Ethyl ester derivatives (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) are more lipophilic than their carboxylic acid counterparts, favoring passive diffusion in drug delivery .

Biological Activity

3-Ethylisoxazole-4-carboxylic acid (also referred to as AMIA) is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of immunology and cancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C6H7NO3

- Molecular Weight : 141.13 g/mol

- CAS Number : 17153-20-7

Pharmacological Activities

This compound exhibits a range of pharmacological activities, including:

- Immunosuppressive Properties : Studies have shown that derivatives of isoxazole compounds, including AMIA, can modulate immune responses. For instance, certain derivatives have been found to significantly inhibit the humoral immune response in mouse models, outperforming traditional immunosuppressants like cyclosporine A .

- Anti-cancer Activity : Research indicates that isoxazole derivatives possess anti-proliferative effects against various cancer cell lines. The mechanisms involve the induction of apoptosis through pathways involving caspases and NF-κB signaling .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to initiate apoptotic pathways in immune cells. For example, exposure to AMIA resulted in significant upregulation of caspase proteins, which are critical mediators of apoptosis .

- Cytokine Modulation : Isoxazole derivatives can influence cytokine production, thereby altering immune responses. This modulation can lead to both immunosuppressive and immunostimulatory effects depending on the specific derivative and context .

- Peptide Synthesis Applications : AMIA has been utilized in solid-phase peptide synthesis, demonstrating its potential as a building block for novel peptides with enhanced biological activities .

Data Table: Biological Activities of this compound Derivatives

Case Studies

-

Immunosuppressive Effects in Mice :

A study evaluated the immunological activity of various isoxazole derivatives in mice models. The results showed that specific compounds could effectively suppress both humoral and cellular immune responses, suggesting potential therapeutic applications for autoimmune diseases . -

Cancer Cell Line Studies :

In vitro studies demonstrated that this compound derivatives inhibited the proliferation of several cancer cell lines. The mechanism was linked to apoptosis via caspase activation and modulation of NF-κB signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.